(2R,4S)-1-(tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-2-carboxylic acid
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Overview
Description
(2R,4S)-1-(tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine carboxylic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-1-(tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a suitable fluorinated aromatic compound.
Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced to protect the amino group during subsequent reactions. This is usually achieved using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-1-(tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace substituents on the aromatic ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogenated compounds and strong bases or acids can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(2R,4S)-1-(tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (2R,4S)-1-(tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(2R,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid: Similar structure but lacks the fluorine atom.
(2R,4S)-1-(tert-butoxycarbonyl)-4-(4-chlorophenyl)pyrrolidine-2-carboxylic acid: Contains a chlorine atom instead of fluorine.
(2R,4S)-1-(tert-butoxycarbonyl)-4-(4-methylphenyl)pyrrolidine-2-carboxylic acid: Contains a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in (2R,4S)-1-(tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-2-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs and potentially more suitable for certain applications .
Properties
IUPAC Name |
(2R,4S)-4-(4-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO4/c1-16(2,3)22-15(21)18-9-11(8-13(18)14(19)20)10-4-6-12(17)7-5-10/h4-7,11,13H,8-9H2,1-3H3,(H,19,20)/t11-,13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOQYAPBCIRRJJ-DGCLKSJQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.33 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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